molecular formula C6H3NO3 B14721565 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione CAS No. 6711-68-8

1H-Furo[3,4-c]pyrrole-1,3(5H)-dione

Cat. No.: B14721565
CAS No.: 6711-68-8
M. Wt: 137.09 g/mol
InChI Key: KAERAPFXWNLMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Furo[3,4-c]pyrrole-1,3(5H)-dione is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid can yield 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

1H-Furo[3,4-c]pyrrole-1,3(5H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have potential as bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 1H-Furo[3,4-c]pyrrole-1,3(5H)-dione exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparison with Similar Compounds

1H-Furo[3,4-c]pyrrole-1,3(5H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct electronic and steric properties that can be exploited in various applications.

Properties

CAS No.

6711-68-8

Molecular Formula

C6H3NO3

Molecular Weight

137.09 g/mol

IUPAC Name

5H-furo[3,4-c]pyrrole-1,3-dione

InChI

InChI=1S/C6H3NO3/c8-5-3-1-7-2-4(3)6(9)10-5/h1-2,7H

InChI Key

KAERAPFXWNLMKL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN1)C(=O)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.